Quercetin 3,4'-diglucoside

Description

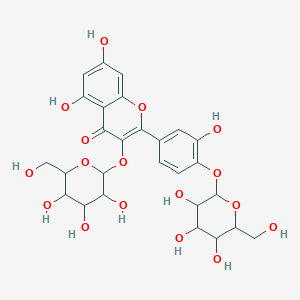

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)41-12-2-1-8(3-10(12)31)24-25(19(35)16-11(32)4-9(30)5-13(16)40-24)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVIQWDFJPYNJM-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045305 | |

| Record name | Quercetin 3,4′-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29125-80-2 | |

| Record name | Quercetin 3,4′-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29125-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3,4′-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of Quercetin 3,4 Diglucoside in Natural Sources

Prevalence in Allium Species (e.g., Allium cepa, Allium ascalonicum)

Quercetin (B1663063) 3,4'-diglucoside is a significant flavonoid in onions (Allium cepa) and shallots (Allium ascalonicum). wikipedia.orgfoodb.ca In many onion varieties, it is one of the two most abundant flavonol conjugates, alongside quercetin 4'-glucoside. nih.govitjfs.com Together, these two compounds can constitute over 80-90% of the total flavonol content in onions. wsu.edumdpi.com

Research on southern Italian red onions identified quercetin 3,4'-diglucoside as one of the most plentiful flavonols. nih.gov Similarly, studies on yellow onion varieties, such as 'Momiji No. 3' and 'Quergold', confirmed that this compound and quercetin 4'-glucoside are the main quercetin glycosides present in the bulbs. jst.go.jp While both are major components, their ratio can vary throughout the plant's development. jst.go.jp For instance, in the edible bulbs of the 'Momiji No. 3' and 'Quergold' varieties, the ratio of quercetin 4'-glucoside to this compound was observed to fluctuate during development. jst.go.jp

Shallots (Allium ascalonicum) are also a primary source of this compound. foodb.canih.gov In fact, some data suggests that shallots contain the highest average concentration of this compound when compared to other Allium species. foodb.ca High-performance liquid chromatography (HPLC) analysis of shallot and onion extracts revealed nearly identical patterns of quercetin compounds, including this compound, confirming its prevalence in both. nih.govbiocrick.com The compound has also been detected in other Allium species like the Welsh onion (Allium fistulosum) and Chinese onion (Allium chinense). foodb.caitjfs.commdpi.com

Table 1: Concentration of this compound in Allium Species An interactive table summarizing research findings on the concentration of this compound in different Allium species.

| Species | Cultivar/Variety | Plant Part | Concentration (mg/100g Fresh Weight) | Reference |

| Allium cepa | Yellow Onion - Kitamiki | Middle part | 20.60 | phenol-explorer.eu |

| Allium cepa | Yellow Onion - RNX 10968 | Edible parts | 21.11 | phenol-explorer.eu |

| Allium cepa | Yellow Onion | Edible Bulb | 0.55 µmol/g FW (~34.4 mg/100g) | tandfonline.com |

| Allium ascalonicum | Not Specified | Not Specified | Highest concentration among tested Allium spp. | foodb.ca |

Presence in Other Plant Species (e.g., Aesculus hippocastanum)

Beyond the Allium genus, this compound has been identified in the seeds of the horse chestnut tree (Aesculus hippocastanum). wikipedia.orgwikipedia.org Research into the chemical composition of horse chestnut seeds confirms the presence of various flavonoids, which are primarily glycosides of quercetin and kaempferol. nih.gov Within these seeds, di- and triglycosides of quercetin are dominant forms, which includes this compound. nih.gov

Variations in Content Across Cultivars and Environmental Conditions

The concentration of this compound and other flavonoids in plants is not static; it varies significantly based on the plant's cultivar and the environmental conditions in which it is grown. nih.govmdpi.com

Cultivar Differences: Studies have shown that flavonol content differs among various Allium cultivars. itjfs.com For example, some research indicates that red onions have a higher total flavonol content compared to yellow and white varieties, while other studies suggest yellow onions contain higher levels than red ones. itjfs.commdpi.com A study comparing two yellow onion cultivars, 'Momiji No. 3' and 'Quergold', found significant differences in their quercetin content at harvest. jst.go.jp However, other research has noted that while differences between cultivars are significant, they can be inconsistent from year to year. slu.se

Environmental and Post-Harvest Influences: Environmental factors and post-harvest practices can strongly influence flavonoid content. nih.gov

Sunlight: The amount of solar radiation during the growing season, particularly the end of the bulbing phase for onions, has been identified as a primary determinant of quercetin levels. slu.se Exposure to light, including white light and UV-A radiation, after harvesting can also increase the concentration of quercetin compounds. nih.gov

Location: The geographical location of cultivation has a measurable impact. A study of onion varieties planted in three different locations showed significant variations in total flavonoid content, highlighting the role of diverse environmental conditions. mdpi.com

Curing and Storage: Post-harvest practices such as field curing have been shown to generally increase quercetin content in onions. slu.se Storage conditions also play a role; a study comparing anaerobic and aerobic storage of onions at ambient temperature found that the levels of quercetin glucosides changed over a period of 10 weeks, with fluctuations observed under aerobic conditions. tandfonline.com

Table 2: Factors Influencing this compound Content An interactive table summarizing factors that cause variations in the content of this compound.

| Factor | Observation | Plant(s) | Reference |

| Cultivar | Significant but sometimes inconsistent variations in quercetin levels among different cultivars. | Allium cepa | jst.go.jpslu.se |

| Sunlight | Global solar radiation during the bulbing phase is a main determinant of quercetin level. | Allium cepa | slu.se |

| Post-Harvest Light | UV light exposure after harvest can double quercetin content. | Allium cepa | nih.gov |

| Field Curing | Generally results in significant increases in quercetin content compared to levels at lifting. | Allium cepa | slu.se |

| Storage | Content of quercetin glucosides fluctuates during aerobic storage at ambient temperature. | Allium cepa | tandfonline.com |

| Cultivation Location | Different growing locations lead to significant variations in total flavonoid content. | Allium cepa | mdpi.com |

Biosynthesis and Biotransformation Pathways of Quercetin 3,4 Diglucoside

Enzymatic Glycosylation of Quercetin (B1663063)

The formation of Quercetin 3,4'-diglucoside from its aglycone, quercetin, is achieved through enzymatic glycosylation. This biocatalytic process offers a sustainable alternative to plant extraction or complex chemical synthesis. nih.govgenscript.com The core of this transformation involves the sequential attachment of two glucose molecules to the quercetin backbone, a reaction catalyzed by specific enzymes.

The primary enzymes responsible for the glycosylation of flavonoids are UDP-glycosyltransferases (UGTs). jmb.or.kr These enzymes catalyze the transfer of a sugar moiety, typically glucose, from an activated donor molecule, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the flavonoid acceptor. nih.gov The specific UGT involved determines which hydroxyl group on the quercetin molecule is glycosylated, a property known as regioselectivity. jmb.or.kr

Different UGTs exhibit distinct regioselectivity. For instance, a two-step continuous glycosylation has been developed using mutant enzymes to produce this compound (Q3,4'G). nih.govacs.org In this system, a mutant of UGT78D2 from Arabidopsis thaliana (78D2_F378S) first catalyzes the formation of quercetin-3-O-glucoside. nih.govacs.org Subsequently, a mutant of UGT73G1 from Allium cepa (73G1_V371A) adds a second glucose molecule at the 4'-position to yield Q3,4'G. nih.govacs.org The native UGT73G1 enzyme from onion is also capable of producing multiple quercetin glucosides, including monoglucosides and diglucosides like Q3,4'G and quercetin-3,7-diglucoside (Q3,7G). acs.org The precise control offered by selecting specific UGTs is fundamental to achieving high yields of the desired diglucoside.

A significant challenge in the industrial-scale enzymatic synthesis of glycosides is the high cost of the UDP-glucose sugar donor. nih.gov To overcome this economic barrier, a regeneration system for UDP-glucose is often employed. Sucrose (B13894) synthase (SuSy) is a key enzyme in this process, catalyzing the reversible reaction between sucrose and a nucleoside diphosphate (NDP) to form fructose (B13574) and NDP-glucose. researchgate.net

By coupling SuSy with UGTs in a one-pot reaction, a cost-effective system can be established. nih.govnih.goveuropa.eu The SuSy enzyme utilizes inexpensive and abundant sucrose to continuously regenerate the UDP-glucose required by the UGT for the glycosylation of quercetin. nih.goveuropa.eu For example, research has successfully coupled the onion-derived UGT73G1 with sucrose synthase from Solanum tuberosum (StSUS1) to create a circulatory system for Q3,4'G production. nih.govresearchgate.net In another enhanced system, a highly active mutant of sucrose synthase from Micractinium conductrix (S31D) was used to supply UDP-glucose for the synthesis of Q3,4'G. nih.govacs.org This strategy drastically reduces production costs and pushes the reaction equilibrium towards the formation of the glycosylated product. nih.goveuropa.eu

Metabolic Engineering Approaches for Enhanced Production

To move beyond simple in-vitro enzymatic systems and achieve higher production titers, metabolic engineering of microorganisms like Escherichia coli has been explored. d-nb.infojmb.or.kr This approach involves genetically modifying the host organism to create an efficient whole-cell biocatalyst for producing specific flavonoid glycosides. d-nb.info The general strategy involves introducing the genes for the required UGTs and engineering the host's metabolic pathways to ensure a plentiful supply of the necessary UDP-sugar donors. d-nb.infojmb.or.kr

One successful metabolic engineering strategy involves creating an E. coli mutant that couples glucoside production to its growth by introducing an alternative sucrose metabolism pathway. d-nb.info This can be achieved by incorporating a sucrose phosphorylase, which cleaves sucrose into fructose (for growth) and glucose-1-phosphate, a precursor for UDP-glucose. d-nb.info To channel this precursor effectively, endogenous genes that would otherwise consume it, such as phosphoglucomutase, are knocked out. d-nb.info

A highly effective one-pot, multi-enzyme system has been developed by co-expressing three mutant enzymes in an E. coli strain. nih.govacs.org This system, comprising the UGT mutants 78D2_F378S and 73G1_V371A along with the sucrose synthase mutant S31D, demonstrated significantly enhanced production of Q3,4'G. nih.govacs.org Under optimized conditions, this engineered system achieved a remarkable concentration of 4.4 g/L of this compound from an initial 10 g/L of quercetin. nih.govacs.org

| Enzyme System | Host/System Type | Key Substrates | Product Yield | Reference |

|---|---|---|---|---|

| UGT73G1 (from Allium cepa) + StSUS1 (from Solanum tuberosum) | In-vitro enzymatic reaction | Quercetin, Sucrose, UDP | 427.11 mg/L | nih.govgenscript.com |

| 78D2_F378S + 73G1_V371A + S31D-SuSy (mutant UGTs and SuSy) | One-pot multi-enzyme system (co-expressed) | Quercetin, Sucrose, UDP | 4.4 g/L | nih.govacs.org |

Degradation and Thermal Stability in Food Matrices

This compound is a major flavonoid in onions, and its content can be significantly altered by processing and degradation pathways. nih.gov The stability of this compound is influenced by factors such as heat and microbial activity. chemfaces.com

Common cooking methods have a considerable impact on the levels of quercetin glycosides in food. nih.gov Thermal processing can lead to both degradation and transformation of these compounds. chemfaces.com

Boiling : This method can cause a substantial loss of quercetin glycosides, with studies showing an approximate 30% reduction as the compounds leach into the boiling water. nih.gov

Roasting : High temperatures during roasting can cause thermal degradation. For example, roasting onions at 180°C for just 5 minutes results in the breakdown of this compound into its monoglucoside forms (quercetin-4'-O-monoglucoside and quercetin-3-O-monoglucoside) and the aglycone, quercetin. chemfaces.com

Frying and Microwaving : Frying appears to have a less detrimental effect on flavonoid content. nih.gov Microwave cooking, particularly without the addition of water, has been shown to be the most effective method for retaining flavonoids. nih.gov

| Processing Method | Observed Effect | Reference |

|---|---|---|

| Boiling | ~30% loss of quercetin glycosides into the water. | nih.gov |

| Roasting (180°C, 5 min) | Degradation of diglucoside to monoglucosides and quercetin. | chemfaces.com |

| Frying | Does not significantly affect flavonoid intake. | nih.gov |

| Microwaving (without water) | Best method for retaining flavonoids. | nih.gov |

The human gut microbiota plays a role in the metabolism of ingested quercetin glycosides. chemfaces.com The degradation typically begins with the cleavage of the sugar moieties (deglycosylation) to release the quercetin aglycone. chemfaces.com Specific gut bacteria are capable of carrying out this transformation.

Research has shown that Eubacterium ramulus is capable of degrading this compound. chemfaces.com In contrast, another gut bacterium, Flavonifractor plautii, cannot degrade the diglucoside directly. chemfaces.com However, if the diglucoside is first broken down into quercetin by other means, such as thermal processing, Flavonifractor plautii can then metabolize the resulting quercetin. chemfaces.com The subsequent degradation of the quercetin aglycone by gut microbes leads to the formation of smaller phenolic compounds, primarily 3,4-dihydroxyphenylacetic acid (DHPAA) and phloroglucinol. chemfaces.comvup.sk

Pharmacokinetics and Metabolism of Quercetin 3,4 Diglucoside

Gastrointestinal Absorption and Bioavailability

The absorption of Quercetin (B1663063) 3,4'-diglucoside from the gastrointestinal tract is a critical determinant of its potential systemic effects. Research indicates that the glycosidic form of quercetin, particularly as glucosides, influences its uptake. pan.olsztyn.plnih.gov

Mechanisms of Intestinal Epithelial Transport

The journey of Quercetin 3,4'-diglucoside across the intestinal barrier involves several key enzymatic and transport processes.

Lactase phlorizin (B1677692) hydrolase (LPH), an enzyme located in the brush border membrane of the small intestine, plays a role in the initial breakdown of quercetin glycosides. nih.govpan.olsztyn.plnih.gov LPH can hydrolyze the glycosidic bonds, releasing the quercetin aglycone, which is more lipophilic and can be absorbed. nih.gov This enzymatic deglycosylation is a crucial step for the subsequent absorption of quercetin. nih.gov Studies have proposed that one of the primary mechanisms for the absorption of flavonoid glucosides involves their luminal hydrolysis by LPH, followed by the passive diffusion of the liberated aglycone. nih.govresearchgate.net

Once inside the enterocytes, another enzyme, cytosolic β-glucosidase, can further metabolize quercetin glycosides. tandfonline.com However, research has shown that cytosolic β-glucosidase derived from both human small intestine and liver cell-free extracts did not deglycosylate this compound. nih.govmonash.edunih.gov This suggests that the activity of cytosolic β-glucosidase is selective, and it does not act on all quercetin glycosides. tandfonline.comnih.gov Specifically, while it can hydrolyze Quercetin 4'-glucoside, it is inactive against this compound and Quercetin 3-glucoside. nih.govmonash.edunih.gov

The transport of this compound and its metabolites across the intestinal epithelium involves both passive and active transport mechanisms. The quercetin aglycone, being more lipophilic, can be absorbed via passive diffusion. pan.olsztyn.plresearchgate.net In contrast, some quercetin glucosides may interact with active transport pathways. nih.gov For instance, studies using Caco-2 cell models, which mimic the human intestinal epithelium, have investigated the transport of this compound. These studies have shown a low apical to basolateral transport, suggesting that it does not support an active transport process for this specific diglucoside. nih.gov The apparent permeability of this compound was found to be significantly lower than that of the quercetin aglycone. nih.gov

Comparative Absorption with Quercetin Aglycone and Other Glycosides

The absorption of this compound differs when compared to its aglycone and other glycosidic forms. Studies have demonstrated that the nature and position of the sugar moiety significantly impact bioavailability. pan.olsztyn.plnih.gov For instance, in rat models, quercetin 3-glucoside was found to be better absorbed than the quercetin aglycone itself. nih.gov In contrast, this compound was not transported into everted sacs of rat small intestine as readily as quercetin monoglucosides. nih.gov

Research using Caco-2 cells has provided further insights into these differences. The table below summarizes the apparent permeability (Papp) of quercetin and its glucosides.

| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/sec) |

| Quercetin | 5.8 ± 1.1 |

| Quercetin 4'-glucoside | < 0.02 |

| This compound | 0.09 ± 0.03 |

| Data from a study using Caco-2 human colonic cell line. |

This data clearly indicates that the quercetin aglycone has a significantly higher permeability compared to its glycosides, with this compound showing very limited transport across the Caco-2 cell monolayer. nih.gov

Systemic Distribution and Plasma Kinetics

Following absorption, quercetin and its metabolites are distributed throughout the body. After consumption of foods rich in quercetin glucosides, such as onions, various quercetin metabolites are detected in human plasma. cambridge.org A study involving healthy volunteers who consumed lightly fried onions containing this compound and Quercetin 4'-glucoside identified several metabolites in the plasma, including quercetin-3'-sulphate, quercetin-3-glucuronide, isorhamnetin-3-glucuronide, a quercetin diglucuronide, and a quercetin glucuronide sulphate. cambridge.org

The peak plasma concentrations (Cmax) and elimination half-lives (t1/2) of these metabolites vary. The table below presents the pharmacokinetic parameters of major quercetin metabolites detected in human plasma after the ingestion of an onion meal.

| Metabolite | Cmax (sub-micromolar) | t1/2 (hours) |

| Quercetin-3'-sulphate | Observed 0.6–0.8 h post-ingestion | 1.71 |

| Quercetin-3-glucuronide | Observed 0.6–0.8 h post-ingestion | 2.33 |

| Isorhamnetin-3-glucuronide | Observed 0.6–0.8 h post-ingestion | 5.34 |

| Quercetin diglucuronide | Observed 0.6–0.8 h post-ingestion | 1.76 |

| Quercetin glucuronide sulphate | Cmax at 2.5 h | 4.54 |

| Data from a study with healthy human volunteers. |

These findings indicate that quercetin glucosides from dietary sources are absorbed and extensively metabolized, leading to a variety of conjugated forms circulating in the plasma. cambridge.org The total urinary excretion of quercetin metabolites was found to be approximately 4.7% of the ingested amount. cambridge.org

Metabolite Profiling and Conjugation Reactions

Upon absorption, this compound is not found in its original form in systemic circulation. Instead, it is subject to deglycosylation and subsequent phase II metabolism, resulting in various conjugated metabolites. cambridge.orgnih.gov The primary conjugation reactions are glucuronidation, sulfation, and methylation, which occur in the enterocytes and the liver. cambridge.orgnih.gov These processes yield metabolites with increased water solubility, facilitating their excretion. researchgate.net

A study involving healthy human volunteers who consumed lightly fried onions, a rich source of this compound and quercetin-4'-glucoside, identified a range of metabolites in both plasma and urine. cambridge.orgnih.gov The major metabolites detected in plasma included quercetin-3'-sulphate, quercetin-3-glucuronide, isorhamnetin-3-glucuronide, a quercetin diglucuronide, and a quercetin glucuronide sulphate. cambridge.orgnih.govcambridge.org Trace amounts of other quercetin metabolites were also observed. cambridge.orgnih.gov

The profile of metabolites in urine was notably different from that in plasma, indicating substantial and complex phase II metabolism. cambridge.orgnih.gov Many of the major urinary metabolites were either absent or present in only trace quantities in the bloodstream. cambridge.orgnih.gov

Glucuronidation Pathways and Metabolites

Glucuronidation, the attachment of glucuronic acid to the quercetin aglycone, is a major metabolic pathway. cambridge.orgnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes found in the intestine and liver. nih.govnih.gov Following the consumption of onion-derived quercetin glucosides, several glucuronidated metabolites have been identified in human plasma and urine. cambridge.org

Identified quercetin glucuronide metabolites include quercetin-3-glucuronide, quercetin-3'-glucuronide, quercetin-4'-O-glucuronide, and various forms of quercetin diglucuronide. cambridge.orgnih.gov In one study, a quercetin diglucuronide was one of the five major metabolites quantified in plasma, while another quercetin diglucuronide was the most abundant metabolite excreted in urine. cambridge.orgnih.gov Additionally, mixed conjugates such as quercetin glucuronide sulphate and methylquercetin diglucuronides have been detected, highlighting the complexity of the metabolic pathways. cambridge.org

Table 1: Major Quercetin Glucuronide Metabolites Identified in Human Plasma and Urine

| Metabolite | Detected In | Study Reference |

|---|---|---|

| Quercetin-3-glucuronide | Plasma & Urine | cambridge.orgnih.gov |

| Quercetin-3'-glucuronide | Urine (major), Plasma (trace) | cambridge.orgnih.gov |

| Quercetin diglucuronide | Plasma & Urine | cambridge.orgnih.gov |

| Methylquercetin diglucuronide | Urine | cambridge.org |

| Quercetin glucuronide sulphate | Plasma & Urine | cambridge.org |

| Isorhamnetin-3-glucuronide | Plasma & Urine | cambridge.orgnih.gov |

| Isorhamnetin-4'-glucuronide | Urine | cambridge.org |

Sulfation Pathways and Metabolites

Sulfation is another critical conjugation reaction in the metabolism of quercetin. cambridge.orgnih.gov This process involves the transfer of a sulfonate group to the quercetin molecule, a reaction catalyzed by sulfotransferases (SULTs). nih.govresearchgate.net

The most prominent sulfated metabolite identified in human plasma after the intake of quercetin glucosides from onions is quercetin-3'-sulphate. cambridge.orgnih.gov In fact, it was found to be one of the two main metabolites accumulating in plasma, reaching sub-micromolar concentrations. Interestingly, while being a major plasma metabolite, quercetin-3'-sulphate is found only in trace amounts in urine. cambridge.orgnih.gov Other sulfated metabolites include quercetin glucuronide sulphates and quercetin glucoside sulphates, which have been detected in urine. cambridge.org

Table 2: Major Quercetin Sulfate Metabolites Identified in Human Plasma and Urine

| Metabolite | Detected In | Study Reference |

|---|---|---|

| Quercetin-3'-sulphate | Plasma (major), Urine (trace) | cambridge.orgnih.govnih.gov |

| Quercetin glucuronide sulphate | Plasma & Urine | cambridge.org |

| Quercetin glucoside sulphate | Urine | cambridge.org |

Methylation Pathways and Metabolites

Methylation, catalyzed by catechol-O-methyltransferases (COMT), is another metabolic route for quercetin. nih.govmaastrichtuniversity.nl This reaction typically involves the O-methylation of the catechol moiety of quercetin, leading to the formation of isorhamnetin (B1672294) (3'-O-methylquercetin) and tamarixetin (B191864) (4'-O-methylquercetin). maastrichtuniversity.nljmb.or.kr The liver is the primary site for this metabolic process. maastrichtuniversity.nl

Following the consumption of quercetin glucosides, methylated metabolites are detected in both plasma and urine. cambridge.org These are often found as conjugated forms, such as isorhamnetin-3-glucuronide, which is one of the major metabolites in plasma. cambridge.orgnih.gov Isorhamnetin-4'-glucuronide and two different methylquercetin diglucuronides have been quantified in urine. cambridge.org Isorhamnetin can also be found in its glycosidic form, such as isorhamnetin-4'-glucoside, in dietary sources like onions. cambridge.orgwikipedia.org

Table 3: Major Methylated Quercetin Metabolites Identified in Human Plasma and Urine

| Metabolite | Detected In | Study Reference |

|---|---|---|

| Isorhamnetin-3-glucuronide | Plasma & Urine | cambridge.orgnih.gov |

| Isorhamnetin-4'-glucuronide | Urine | cambridge.org |

| Methylquercetin diglucuronide | Urine | cambridge.org |

Excretion Pathways

The conjugated metabolites of this compound are primarily excreted from the body via urine. cambridge.orgnih.gov A study that analyzed urine collected over a 24-hour period after the ingestion of an onion meal found that the total urinary excretion of quercetin metabolites was approximately 4.7% of the total intake. cambridge.orgnih.govcambridge.org

The profile of metabolites excreted in urine is significantly different from that observed in plasma. cambridge.orgnih.gov Major urinary metabolites include a quercetin diglucuronide, quercetin-3'-glucuronide, two quercetin glucoside sulphates, and a methylquercetin diglucuronide, many of which are present in only trace amounts or are undetectable in the bloodstream. cambridge.orgnih.gov For instance, quercetin-3'-sulphate, a major plasma metabolite, is only found in trace quantities in urine. cambridge.orgnih.gov This discrepancy underscores the complex processing and rapid clearance of these metabolites by the kidneys. cambridge.org

The elimination half-lives (t1/2) of the major plasma metabolites have been determined. For quercetin-3'-sulphate, quercetin-3-glucuronide, and a quercetin diglucuronide, the half-lives were 1.71, 2.33, and 1.76 hours, respectively. cambridge.orgnih.govcambridge.org In contrast, isorhamnetin-3-glucuronide and a quercetin glucuronide sulphate had longer half-lives of 5.34 and 4.54 hours, respectively. cambridge.orgnih.govcambridge.org

Table 4: Elimination Half-Lives of Major Quercetin Metabolites in Plasma

| Metabolite | Elimination Half-Life (t1/2) in hours | Study Reference |

|---|---|---|

| Quercetin-3'-sulphate | 1.71 | cambridge.orgnih.govcambridge.org |

| Quercetin-3-glucuronide | 2.33 | cambridge.orgnih.govcambridge.org |

| Quercetin diglucuronide | 1.76 | cambridge.orgnih.govcambridge.org |

| Isorhamnetin-3-glucuronide | 5.34 | cambridge.orgnih.govcambridge.org |

| Quercetin glucuronide sulphate | 4.54 | cambridge.orgnih.govcambridge.org |

Molecular Mechanisms of Action of Quercetin 3,4 Diglucoside

Antioxidant Mechanisms

The antioxidant capabilities of Quercetin (B1663063) 3,4'-diglucoside are a cornerstone of its bioactivity, influencing its protective effects against cellular damage. biosynth.comscbt.com

Free Radical Scavenging Capabilities

Quercetin 3,4'-diglucoside is recognized for its capacity to scavenge free radicals, thereby mitigating oxidative stress at a cellular level. biosynth.com This activity is crucial in protecting cells from the damaging effects of reactive oxygen species (ROS). The structure of quercetin and its derivatives, particularly the presence and position of hydroxyl groups, is a key determinant of their antioxidant potential. nih.gov Glycosylation, as seen in this compound, can influence this activity.

Studies comparing various quercetin glycosides have shown that the position of the sugar moiety significantly impacts free radical scavenging ability. For instance, in the Trolox C equivalent antioxidant capacity (TEAC) assay, which measures the ability to scavenge the ABTS radical cation, this compound demonstrated lower antioxidant activity compared to the quercetin aglycone and other glucosides. oup.com Specifically, 4'-glucosylation has been shown to substantially reduce the antioxidant action. oup.com

Table 1: Trolox C Equivalent Antioxidant Capacities (TEAC) of Quercetin Derivatives

| Flavonoid | Trolox Equivalent Antioxidant Activity (TEAC) |

|---|---|

| Quercetin aglycone | 4.43 ± 0.02 |

| Q-3-rutinoside | 2.09 ± 0.07 |

| Q-3-glucoside | 2.15 ± 0.09 |

| Q-4'-glucoside | 0.91 ± 0.07 |

| Q-3,4'-diglucoside | 0.58 ± 0.01 |

| Trolox C | 1.00 |

This value is relative to the antioxidant activity given by Trolox C (1 mM). Data sourced from a study by G. Williamson et al. oup.com

Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, this compound can influence the body's own antioxidant defense mechanisms. This includes the regulation of crucial antioxidant molecules and enzymes. scispace.comfoodandnutritionjournal.org

Quercetin and its derivatives can impact the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. foodandnutritionjournal.orgmdpi.com Research on quercetin has shown that it can initially cause a decrease in GSH levels, which is then followed by a gradual increase back to baseline or higher. nih.gov This effect is partly attributed to the formation of quercetin-glutathione conjugates. nih.gov While direct studies on this compound's specific effect on GSH are less common, the general mechanisms of quercetin suggest a potential for modulating GSH homeostasis.

Quercetin and its glycosides can modulate the expression and activity of key antioxidant enzymes. scispace.comfoodandnutritionjournal.org In silico studies have shown that this compound has a high binding affinity for catalase (CAT) and glutathione reductase (GR), suggesting a potential role in modulating their activity. unpad.ac.id

Furthermore, research on onion calli treated with quercetin glucosides has indicated that these compounds can induce Glutathione S-transferase (GST) activity. cropj.com Specifically, while Quercetin-4'-glucoside was found to induce GST expression, this compound did not show the same effect in that particular study. cropj.com Other research has demonstrated that quercetin can increase the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase, which are crucial for detoxifying reactive oxygen species. scispace.com

Impact on Oxidative Stress-Induced Cellular Damage

By scavenging free radicals and modulating endogenous antioxidant systems, this compound can help protect cells from damage induced by oxidative stress. biosynth.com This includes mitigating lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cell injury. scispace.com

Studies on quercetin have shown its ability to protect retinal pigment epithelial (RPE) cells from oxidative damage, a factor implicated in age-related macular degeneration. arvojournals.org The protective effects of quercetin are often dose-dependent. arvojournals.org While 3-glycosylation of quercetin can sometimes enhance its protective effects against lipid peroxidation, 4'-substitution, as seen in this compound, has been found to render it less active in this regard in certain assays. oup.com

Cellular Signaling Pathway Modulation

This compound and other quercetin derivatives can exert their effects by modulating various cellular signaling pathways. scispace.comfoodandnutritionjournal.orgmdpi.com These pathways are critical for regulating cellular processes such as inflammation, cell proliferation, and apoptosis.

Quercetin has been shown to influence key signaling cascades, including:

PI3K/AKT Pathway: This pathway is involved in cell survival and growth. Quercetin can promote antioxidant signaling through the TGFβ-2/PI3K/AKT pathway. mdpi.com

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli. Quercetin has been shown to activate the p38 MAPK pathway, which can lead to increased intracellular GSH levels. mdpi.com

NF-κB Pathway: This pathway is a key regulator of inflammation. Quercetin glycosides can modulate the expression of pro-inflammatory cytokines by interfering with signaling pathways like NF-κB. biosynth.com

Interactions with MAPK, NRFB, and AMPK Signaling Cascades

The interaction of this compound with key cellular signaling cascades is an area of ongoing research. While its aglycone, quercetin, is known to modulate the Mitogen-Activated Protein Kinase (MAPK) and AMP-activated Protein Kinase (AMPK) signaling pathways, specific evidence for this compound is more defined in the context of the Nrf2 pathway. researchgate.netoup.com

In-silico studies have provided specific insights into the interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, often mislabeled as NRFB. The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Computational docking calculations have identified this compound as a compound with the potential to disrupt the binding of Keap1 to Nrf2. nih.gov The Keap1-Nrf2 interaction is a critical control point; under normal conditions, Keap1 targets Nrf2 for degradation, thereby suppressing the pathway. By disrupting this interaction, compounds can allow Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes. The identification of this compound as a potential disruptor in a zebrafish model suggests a direct molecular mechanism for influencing this defensive pathway. nih.gov

Direct evidence detailing the interaction of this compound with the MAPK and AMPK signaling cascades is less prominent in the scientific literature. While the broader class of flavonols found in onions are recognized to target these pathways, specific studies on the 3,4'-diglucoside form are not as extensively documented as those for its aglycone, quercetin. researchgate.netoup.com

Influence on Gene Expression Related to Oxidative Stress

The influence of this compound on the expression of genes related to oxidative stress has been specifically investigated, particularly concerning key antioxidant enzymes. A pivotal study compared the bioactivity of various quercetin glycosides purified from onions.

The research focused on the induction of the anticarcinogenic phase II marker enzyme, NAD(P)H:quinone oxidoreductase 1 (QR or NQO1), in a mouse hepatoma cell line (Hepa1c1c7). This enzyme plays a crucial role in detoxifying quinones and protecting cells from oxidative damage. The study revealed that while the quercetin aglycone was a potent inducer of quinone reductase, the glycoside forms exhibited markedly different properties. Specifically, This compound did not induce quinone reductase activity in this cellular model. nih.gov This finding demonstrates that the presence and position of the glucoside moieties are critical determinants of the molecule's ability to modulate the expression of this specific protective gene.

This contrasts with other quercetin forms, such as quercetin-4'-glucoside, which did show an ability to induce the enzyme, highlighting the structural specificity of this biological action. The lack of induction by this compound suggests that it does not activate the Nrf2-antioxidant response element (ARE) signaling that typically governs the expression of quinone reductase.

Enzyme Inhibition and Modulation

This compound has been evaluated for its ability to inhibit or modulate the activity of several enzymes. Research shows that its inhibitory profile is highly specific to the target enzyme.

Extracts from onion solid waste, containing this compound as a major flavonol glycoside, have demonstrated significant inhibitory activity against the enzymes urease and xanthine (B1682287) oxidase. Xanthine oxidase is a key enzyme in purine (B94841) metabolism that produces uric acid, and its inhibition is a therapeutic target for managing gout. Flavonol glycosides from these extracts showed inhibitory activity with half-maximal inhibitory concentrations (IC50) ranging from 10.5 to 20.8 µg/mL against xanthine oxidase.

Furthermore, extracts from shallots, which contain this compound, were found to inhibit the activity of β-hexosaminidase, an enzyme released during allergic degranulation. nih.gov However, in other assays, this compound was found to be inactive. For instance, it did not show any inhibitory effect on melanin (B1238610) formation in B16 melanoma cells. In silico molecular docking studies have also suggested that this compound has the potential to inhibit the FLT3 receptor, a target in certain types of leukemia.

Interactive Data Table: Enzyme Modulation by this compound

| Enzyme Target | Source Material/Compound | Finding | IC50 Value |

| Xanthine Oxidase | Flavonol glycosides from Onion Solid Waste (inc. This compound) | Inhibition | 10.5 - 20.8 µg/mL |

| Urease | Flavonol glycosides from Onion Solid Waste (inc. This compound) | Inhibition | 8.2 - 16.8 µg/mL |

| β-hexosaminidase | Shallot Extract (containing this compound) | Inhibition | Not Specified nih.gov |

| Melanin Formation | Isolated this compound | No Inhibition | Not Applicable |

| FLT3 Receptor | This compound (in silico) | Potential Inhibition | Not Applicable |

Biological Activities and Therapeutic Potential of Quercetin 3,4 Diglucoside

Anti-inflammatory Effects

Quercetin (B1663063) 3,4'-diglucoside has demonstrated notable anti-inflammatory properties by modulating various inflammatory pathways. ontosight.aibiosynth.com Research suggests that its anti-inflammatory action is linked to its ability to interfere with signaling pathways such as NF-κB and MAPK, which in turn attenuates the expression of pro-inflammatory cytokines. biosynth.com Studies have shown that quercetin and its glycosides can suppress the production of pro-inflammatory enzymes and cytokines, thereby reducing inflammation. nih.gov For instance, a specific quercetin glycoside, Quercetin-3-O-diglucoside-7-O-glucoside, isolated from fenugreek leaves, was found to inhibit lipoxygenase and hyaluronidase, and also suppressed the production of ROS, NO, and IL-6 in stimulated RAW264.7 cells. tandfonline.com These findings highlight the potential of quercetin derivatives in managing chronic inflammatory conditions. biosynth.com

Cardiovascular Health Implications

The potential benefits of Quercetin 3,4'-diglucoside extend to cardiovascular health, with research focusing on its role in vasodilation, blood pressure regulation, and protection against arteriosclerosis. ontosight.aibiosynth.com

Studies suggest that this compound may contribute to vasodilation and the reduction of blood pressure. biosynth.com The parent compound, quercetin, and its metabolites have been shown to inhibit NADPH activity in vascular smooth muscle cells, a mechanism that could contribute to their blood pressure-lowering effects. nih.gov However, a randomized, controlled, crossover study in healthy volunteers investigating the acute effects of quercetin-3-O-glucoside on blood pressure and endothelial function did not show any significant improvements. nih.gov This suggests that the effects on blood pressure may be more complex and potentially not acute in healthy individuals.

Quercetin and its glycosides are considered protective against cardiovascular disease, in part due to their anti-atherosclerotic effects. nih.govebi.ac.uk These compounds are believed to exert their protective effects through antioxidant and anti-inflammatory mechanisms, as well as by lowering plasma low-density lipoprotein cholesterol. nih.govresearchgate.net Research in animal models has shown that quercetin can significantly reduce atherosclerotic plaque area and lipid accumulation. nih.gov It appears to protect vascular endothelial cells from injury, a key factor in the development of atherosclerosis. fortunejournals.com Furthermore, quercetin has been found to increase macrophage cholesterol efflux, which helps to inhibit the formation of foam cells, a critical step in the progression of atherosclerosis. e-century.us

Neuroprotective Research

Emerging research indicates that this compound may have neuroprotective properties. biosynth.com The parent compound, quercetin, has been studied for its potential to protect neuronal cells and has shown promise in the context of neurodegenerative diseases like Alzheimer's. biosynth.comfrontiersin.orgijprajournal.com Its antioxidant and anti-inflammatory activities are thought to be key to its neuroprotective effects. nih.gov Quercetin can counteract oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative conditions. frontiersin.orgijprajournal.com

Immune Response Modulation

This compound is also being investigated for its ability to modulate the immune response. biosynth.com Quercetin has been shown to influence the function of immune cells, such as dendritic cells. nih.gov Research indicates that quercetin can shift the immune balance from a pro-inflammatory state towards resolution, suggesting its potential use in managing immune-related disorders. nih.gov

Anticarcinogenic and Antitumor Properties

The potential of this compound as an anticarcinogenic and antitumor agent is an active area of research. ontosight.ai Quercetin and its derivatives have been shown to possess anticancer properties, including the ability to inhibit cancer cell growth and induce apoptosis (cell death) in certain cancer cell lines. ontosight.ainih.gov Studies have demonstrated that quercetin can suppress the proliferation of various cancer cells, including those of the breast, colon, prostate, ovary, endometrium, and lung. researchgate.net It has been observed to down-regulate the expression of mutant p53 protein in human breast cancer cells and induce cell cycle arrest. researchgate.net Furthermore, quercetin has been shown to inhibit angiogenesis and metastasis in gastric cancer cells. frontiersin.org

Induction of Apoptosis in Mutated Cells

A key aspect of the anticarcinogenic properties of quercetin and its derivatives is their ability to induce apoptosis, or programmed cell death, in mutated cancer cells. pan.olsztyn.plcyprusjmedsci.com This process is crucial for eliminating cancerous cells and maintaining tissue homeostasis. cyprusjmedsci.com Quercetin can trigger apoptosis through the mitochondrial (intrinsic) pathway by altering the mitochondrial membrane potential. cyprusjmedsci.com Studies on quercetin have shown it can increase the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while inhibiting anti-apoptotic proteins such as Bcl-2. cyprusjmedsci.comnih.gov For instance, in oral squamous cell carcinoma (OSCC) cells, quercetin treatment led to an increased number of annexin-V-positive cells (a marker for apoptosis) and triggered the cleavage of PARP, a key protein in the apoptotic process. waocp.org This suggests that quercetin derivatives can activate the cellular machinery to promote the death of malignant cells. cyprusjmedsci.comwaocp.org

Inhibition of DNA Synthesis and Cancer Cell Growth

The anticancer activity of quercetin compounds also stems from their capacity to inhibit the proliferation of cancer cells and the synthesis of DNA. pan.olsztyn.pl Research on human oral squamous carcinoma cells demonstrated that quercetin irreversibly inhibited cell growth and cellular DNA synthesis in a manner dependent on both dose and time. nih.gov In these cells, quercetin was found to induce an S-phase arrest in the cell cycle, effectively halting the replication of DNA and, consequently, cell division. nih.govmdpi.com Similarly, in prostate cancer cell lines, quercetin reduced cell proliferation significantly without causing immediate cytotoxicity, primarily by inducing cell cycle arrest. nih.gov These findings indicate that a primary mechanism of quercetin's anticancer effect is the direct inhibition of the fundamental processes of cancer cell growth and replication. pan.olsztyn.plnih.gov

Impact on Cellular Signal Transduction Pathways in Cancer

Quercetin and its derivatives exert significant influence over various cellular signal transduction pathways that are often dysregulated in cancer. pan.olsztyn.plnih.gov The modification of these signaling cascades is a critical component of their anticarcinogenic effects. pan.olsztyn.pl Numerous studies have demonstrated that quercetin can modulate key pathways involved in cancer cell proliferation, survival, and metastasis. nih.gov

These pathways include:

PI3K/Akt/mTOR Pathway: Quercetin has been shown to inhibit this crucial survival pathway. nih.gov For example, in prostate cancer cells, a quercetin analog inhibited Akt/mTOR cell survival pathways. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation and apoptosis, is another target. cyprusjmedsci.comnih.gov In oral cancer cells, quercetin was found to activate the p38 MAPK signaling pathway, which contributed to apoptosis. waocp.org

Wnt/β-catenin Pathway: This pathway is essential for cell proliferation, and its inhibition is a key anticancer mechanism. nih.govnih.gov Quercetin treatment has been observed to lead to a decrease in β-catenin levels. mdpi.com

JAK/STAT Pathway: Quercetin can inhibit the JAK/STAT signaling pathway, which is involved in the growth and migration of cancer cells. nih.gov For instance, it has been shown to block the IL-6-induced STAT3 pathway in glioblastoma cells, reducing their proliferation. nih.gov

By interfering with these interconnected networks, quercetin derivatives can disrupt the complex signaling that cancer cells rely on for their growth and survival. pan.olsztyn.plnih.gov

Modulation of ROS-Modulating Enzymes in Cancer

This compound has been identified as a potent modulator of enzymes that regulate reactive oxygen species (ROS) in the context of ROS-induced cancer. unpad.ac.id In silico studies have investigated the binding affinities of various natural quercetin derivatives to several ROS-modulating enzymes. unpad.ac.id These studies revealed that this compound exhibits a particularly high binding affinity for Catalase (CAT) and Glutathione (B108866) Reductase (GR), two crucial antioxidant enzymes. unpad.ac.id The interaction with these enzymes suggests a strong potential for modulating oxidative stress within the cellular environment. unpad.ac.id

| Compound | Enzyme | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| This compound | Catalase (CAT) | -11.5 | unpad.ac.id |

| Glutathione Reductase (GR) | -10.5 | unpad.ac.id | |

| Quercetin 3'-glucoside | Superoxide (B77818) Dismutase (SOD) | -10.2 | unpad.ac.id |

| NADPH Oxidase (NOX) | -12.8 | unpad.ac.id | |

| Rutin (B1680289) | Lipoxygenase (LOX) | -10.9 | unpad.ac.id |

Antimicrobial Properties

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. Research comparing its activity with quercetin 4'-monoglucoside found that both compounds exerted similar inhibitory effects against a majority of the microbes tested. researchgate.net However, the monoglucoside form was slightly more effective against Enterococcus faecalis and Aspergillus niger. researchgate.net The general antibacterial mechanisms of quercetin compounds include altering the permeability of bacterial cell membranes, disrupting cell walls, and inhibiting nucleic acid synthesis. mdpi.com Studies on onion extracts, where this compound is a predominant compound, have shown antibacterial activity against pathogens like Staphylococcus aureus and Vibrio parahaemolyticus. researchgate.netkoreascience.kr The structural features of flavonoids, such as the hydroxyl group at position 3, are considered important for their antibacterial capabilities. mdpi.com

| Microbe | Inhibitory Effect of this compound | Inhibitory Effect of Quercetin 4'-monoglucoside | Source |

|---|---|---|---|

| Most tested microbes (unspecified) | Similar to monoglucoside | Similar to diglucoside | researchgate.net |

| Enterococcus faecalis | Slightly lower than monoglucoside | Slightly better than diglucoside | researchgate.net |

| Aspergillus niger | Slightly lower than monoglucoside | Slightly better than diglucoside | researchgate.net |

Inhibition of Biofilm Formation

The effect of this compound on biofilm formation appears to differ from that of its aglycone (quercetin without sugar attachments). While quercetin aglycone has been shown to effectively inhibit biofilm formation by various bacteria, including Staphylococcus epidermidis and food-borne pathogens, the same is not consistently observed for its glycosylated forms. nih.govfrontiersin.org A study investigating onion extracts rich in this compound found that, surprisingly, neither the extracts nor the purified quercetin compounds affected biofilm formation at sub-inhibitory concentrations. researchgate.netfrontiersin.org This suggests that the presence of the glucoside groups may interfere with the compound's ability to disrupt biofilm development, a finding that contrasts with the known anti-biofilm activity of quercetin aglycone, which can reduce the production of extracellular polymeric substances (EPS) and downregulate genes associated with cell adhesion. researchgate.netnih.gov

Potential in Ameliorating Toxipathies

Research into the protective effects of quercetin, the active metabolite of this compound, has revealed significant potential in counteracting the harmful effects of various environmental and dietary toxins, including mycotoxins and heavy metals. The primary mechanisms underlying this protection involve potent antioxidant activity, modulation of cellular signaling pathways related to inflammation, and inhibition of programmed cell death (apoptosis).

Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food and feed, posing a health risk to humans and animals. mdpi.com Quercetin has demonstrated a broad spectrum of protective activities against cytotoxicity induced by several mycotoxins. researchgate.net This protection is primarily achieved by counteracting oxidative stress, a common mechanism of mycotoxin-induced cellular damage. nih.gov

Studies on quercetin have shown it can mitigate the toxicity of mycotoxins such as Aflatoxin B1 (AFB1), Ochratoxin A (OTA), Fumonisin B1 (FB1), Deoxynivalenol (DON), and T-2 toxin. nih.govmdpi.commdpi.comoncotarget.com Against AFB1, quercetin reduces cytotoxicity and lipid peroxidation in liver cells. mdpi.com In the case of OTA, it prevents DNA damage and modulates oxidative stress. researchgate.net Research on FB1-induced toxicity in testicular Sertoli cells found that quercetin could improve cell viability and reduce apoptosis by decreasing reactive oxygen species (ROS) and enhancing cellular energy metabolism. mdpi.com Similarly, quercetin helps restore cell growth and reduces ROS levels in cells exposed to DON and can decrease apoptosis caused by the T-2 toxin. nih.govoncotarget.com

Table 1: Research Findings on the Protective Effects of Quercetin against Mycotoxin Toxicity

| Mycotoxin | Model System | Observed Protective Effects of Quercetin | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|

| Aflatoxin B1 (AFB1) | Bovine Foetal Hepatocyte-Derived Cells (BFH12) | Reduced cytotoxicity and lipid peroxidation. Modulated expression of genes related to lipid homeostasis and inflammation. | Antioxidant activity; modulation of gene expression. | mdpi.com |

| Ochratoxin A (OTA) | Human Hepatocellular Carcinoma (HepG2) Cells | Prevented DNA damage and micronucleus formation. | Anti-genotoxic effects; modulation of oxidative stress and redox-signaling. | researchgate.net |

| Fumonisin B1 (FB1) | Mouse Sertoli (TM4) Cells | Improved cell viability, reduced apoptosis, and decreased ROS levels. | Reduction of oxidative stress; enhancement of glycolysis and energy metabolism. | mdpi.com |

| Deoxynivalenol (DON) | Porcine Intestinal Epithelial Cells | Restored cell growth and reduced ROS levels. | Antioxidant and cytoprotective functions. | nih.gov |

| T-2 Toxin | In vivo (Rabbit) | Reduced cell apoptosis in ovarian cells. | Anti-apoptotic properties. | researchgate.netoncotarget.com |

Heavy metals are persistent environmental pollutants that induce toxicity in multiple organ systems, largely through the induction of oxidative stress and interference with essential cellular functions. The ability of quercetin to counteract heavy metal poisoning has been extensively investigated, revealing its efficacy against metals like cadmium, lead, arsenic, and copper. nih.govrjptonline.orgfrontiersin.org

In cases of cadmium (Cd) toxicity, quercetin has been shown to protect the kidneys and testes by reducing oxidative stress, inhibiting programmed cell death (apoptosis and pyroptosis), and alleviating autophagy. nih.govfrontiersin.orgnih.gov It achieves this by scavenging free radicals, enhancing the body's own antioxidant systems, and inhibiting inflammatory pathways like the NLRP3 inflammasome. frontiersin.orgmdpi.com Against lead (Pb) and arsenic (As), quercetin provides neuroprotective effects by combating oxidative damage in brain cells and boosting antioxidant levels. rjptonline.org Furthermore, quercetin can modulate the expression of metallothionein, a protein involved in the detoxification of metals like copper (Cu), thereby enhancing the cell's ability to respond to metal toxicity. frontiersin.org

Table 2: Research Findings on the Protective Effects of Quercetin against Heavy Metal Poisoning

| Heavy Metal | Model System | Observed Protective Effects of Quercetin | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|

| Cadmium (Cd) | In vivo (Rats); In vitro (Mouse Kidney Cells) | Alleviated kidney and testes injury; reduced cell pyroptosis, apoptosis, and autophagy. | Scavenging of free radicals; inhibition of the NLRP3 inflammasome; reduction of oxidative stress. | nih.govfrontiersin.org |

| Cadmium (Cd) | In vivo (Rats) | Mitigated hippocampal damage and memory deficits. | Activation of the PPARγ pathway; antioxidant and anti-inflammatory effects. | mdpi.com |

| Lead (Pb) | In vivo (Rats) | Ameliorated motor dysfunctions and provided neuroprotection. | Modulation of dopaminergic signaling; reduction of oxidative stress in the brain. | rjptonline.org |

| Arsenic (As) | In vitro (Rat Brain Cells) | Protected against oxidative damage in brain cells. | Increased antioxidant levels. | rjptonline.org |

| Copper (Cu) | Cell Culture | Enhanced cellular response to copper toxicity. | Modulation of metallothionein, a metal detoxification protein. | frontiersin.org |

Structure Activity Relationships of Quercetin 3,4 Diglucoside and Its Derivatives

Impact of Glycosylation on Biological Activity

Glycosylation is a critical modification that influences the physicochemical and biological properties of flavonoids. nih.govnih.gov The addition of sugar molecules can increase water solubility and stability, which may, in turn, affect bioavailability and bioactivity. nih.govnih.govijper.orggenscript.com While glycosylation can sometimes lead to enhanced effects, particularly regarding bioavailability, it often reduces certain in-vitro activities compared to the aglycone form. nih.govpan.olsztyn.pl

The antioxidant capacity of flavonoids is a key area of study. Research consistently demonstrates that the glycosylation of quercetin (B1663063) tends to decrease its antioxidant potency. The free hydroxyl groups, particularly the 3',4'-dihydroxy structure in the B-ring and the 3-hydroxyl group, are crucial for high antioxidant activity. nih.govpan.olsztyn.pl

Glycosylation significantly affects how a molecule fits into the binding pockets of enzymes, thereby altering its inhibitory activity. For instance, while quercetin shows potent inhibitory activity against enzymes like elastase, its glycosylated forms exhibit significantly diminished activity. bohrium.com

Molecular docking studies provide insight into these interactions. For example, when modeled with the NADPH oxidase (NOX) enzyme, the bulky glucose group on the 3-O atom of Quercetin 3,4'-diglucoside appears to bind outside the main binding pocket. researchgate.net This positioning prevents the molecule from fitting snugly into the active site, leading to a loss of key hydrogen bonds that would otherwise form, as seen with monoglycosides like quercetin 3'-glucoside. researchgate.net

However, the effect of glycosylation is not universally negative for all enzyme interactions. A study on a related compound, Quercetin-3-O-diglucoside-7-O-glucoside, found it to be a potent inhibitor of lipoxygenase and hyaluronidase. tandfonline.com This indicates that the specific position and number of sugar moieties play a complex role in determining enzyme binding and inhibition.

Comparison with Quercetin Aglycone and Other Quercetin Glycosides (e.g., Quercetin 3-O-glucuronide, Quercetin-3-O-glucoside)

When compared to its parent molecule, Quercetin aglycone, this compound consistently shows lower biological activity in in-vitro antioxidant and enzyme induction assays. oup.comnih.gov Quercetin aglycone is a highly effective antioxidant and a potent inducer of the anticarcinogenic phase II enzyme quinone reductase. oup.comnih.gov

The antioxidant activity of this compound is also significantly lower than that of other quercetin glycosides where only the C-3 position is substituted.

Quercetin-3-O-glucoside (Isoquercitrin): This monoglycoside shows a moderate decrease in antioxidant activity compared to quercetin. However, its activity is substantially higher than that of this compound, highlighting the critical negative impact of 4'-glycosylation. oup.comnih.gov

Quercetin 3-O-glucuronide: This metabolite is considered to have notable biological activity. Studies show it can be as effective as quercetin in protecting against inflammation and insulin (B600854) resistance in endothelial cells. nih.gov In direct antioxidant comparisons, quercetin-3-O-glucuronide was found to be more potent than Quercetin 3,4'-di-O-glucoside. nih.govjmb.or.kr

The following table summarizes the comparative antioxidant activity based on TEAC values from a study comparing various quercetin forms.

| Compound | TEAC Value (Trolox C-equivalents) |

| Quercetin (aglycone) | 4.7 |

| Quercetin-3-O-glucoside | 2.2 |

| Quercetin-3-rutinoside (Rutin) | 2.4 |

| Quercetin-4'-glucoside | 1.2 |

| This compound | 0.9 |

| Data sourced from Carcinogenesis, 1996. oup.com |

Significance of Glycosylation Positions (e.g., C-3, C-4')

The specific location of the sugar attachments is a determining factor in the biological activity of quercetin glycosides. oup.commdpi.com

Significance of C-3 Glycosylation: The hydroxyl group at the C-3 position is important for antioxidant activity. nih.gov Its glycosylation interferes with the coplanarity between the B-ring and the rest of the molecule. mdpi.com This disruption hinders the delocalization of electrons across the molecule, which is a key mechanism for its antioxidant potential. mdpi.com Consequently, 3-O-glycosides like isoquercitrin (B50326) and rutin (B1680289) have lower antioxidant activity than quercetin. pan.olsztyn.ploup.commdpi.com

Significance of C-4' Glycosylation: The 3',4'-catechol structure in the B-ring is considered the most significant determinant of antioxidant capacity. oup.com Glycosylation at the C-4' position blocks one of these crucial hydroxyl groups, leading to a dramatic reduction in the ability to scavenge radicals and inhibit lipid peroxidation. oup.comnih.gov This effect is more pronounced than the reduction seen with C-3 glycosylation alone. oup.com

Therefore, in This compound , the combined glycosylation at both the C-3 and C-4' positions results in the blocking of two key functional sites. This dual modification explains its significantly lower in-vitro antioxidant activity compared to both the quercetin aglycone and its various monoglycoside derivatives. oup.com

Analytical Methodologies for Quercetin 3,4 Diglucoside Research

Extraction Techniques from Plant Matrices

The initial and critical step in the analysis of QDG is its extraction from the complex plant matrix. The choice of method can significantly influence the yield and purity of the extracted compound.

Conventional extraction, often involving maceration or shaking in a solvent, has been used for isolating flavonoids. cabidigitallibrary.org A typical shaking-water bath method involves submerging a sample in a solvent and agitating it at a controlled temperature for a set duration. orgprints.org For instance, a study comparing extraction methods for flavonoids in onions used a shaking-water bath with 0.5 g of sample in 50 mL of 60% aqueous methanol, agitated for 60 minutes at 30°C. orgprints.org However, research indicates that such conventional methods are often less efficient than more advanced techniques. orgprints.org Boiling-water extraction has also been noted as an effective conventional method for extracting quercetin (B1663063) derivatives from onion powder. biocrick.com Another common conventional technique is solvent extraction using a Soxhlet apparatus, which, while established, can be time-consuming and require large solvent volumes. mcgill.caimrpress.com

To improve efficiency and reduce solvent consumption, several advanced extraction techniques have been applied to QDG research.

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and compound release. Studies have shown that UAE can significantly improve the extraction yield of quercetin glycosides from shallot flesh and skin compared to conventional methods. myfoodresearch.com The process can be performed at room temperature, minimizing the risk of thermal degradation of the compounds. cabidigitallibrary.org One study on shallots found that UAE with 60% ethanol (B145695) for 15 to 45 minutes provided the highest quercetin yield. myfoodresearch.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to rapid extraction. A solvent-free microwave hydrodiffusion and gravity extraction (MHG) method has been developed for onions, offering a short extraction time (23 minutes) and a high yield of valuable compounds without the need for organic solvents. nih.gov This method yielded significant amounts of QDG (239.7 mg/100g DW). nih.gov

Accelerated Solvent Extraction (ASE): ASE employs high temperatures and pressures to increase the efficiency and speed of solvent extraction. It is an automated process performed in an inert atmosphere, which protects the analytes from light and air, thereby reducing the risk of degradation. orgprints.org In a comparative study, ASE was recommended over ultrasonication and microwave extraction due to easier filtration of the resulting extracts. orgprints.org

The table below summarizes and compares various extraction methods used for Quercetin 3,4'-diglucoside and related flavonoids from onion.

| Extraction Method | Sample & Solvent | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Shaking-Water Bath | 0.5g onion in 50mL 60% aq. methanol | 30°C, 60 min | Considered not the preferred method due to lower efficiency compared to advanced techniques. | orgprints.org |

| Ultrasonication | 0.1g onion in 5mL 60% aq. methanol | Room Temp, 60 min, 120 Watt | Showed good efficiency, comparable to other advanced methods, but extract filtration was difficult. | orgprints.org |

| Ultrasound-Assisted Extraction (UAE) | 15g shallot in 150mL 60% ethanol | 60°C, 15-45 min | Improved quercetin yield by 49-57% for shallot flesh compared to conventional extraction. | myfoodresearch.com |

| Microwave-Assisted Extraction (MAE) | 0.1g onion in 5mL 60% aq. methanol | 60°C, 2 min, 15 Watt | Good efficiency, but experienced difficulties with filtration of extracts. | orgprints.org |

| Microwave Hydrodiffusion and Gravity (MHG) | Onion, solvent-free | 500W, 23 min | Yielded 239.7 mg/100g DW of QDG; advantageous for being a cleaner, solvent-free method. | nih.gov |

| Accelerated Solvent Extraction (ASE) | 0.1g onion in 20mL 60% aq. methanol | 40°C, 1500 psi, 1 min static time | Recommended due to high efficiency, automation, and protection from degradation. | orgprints.org |

Chromatographic Separation and Identification

Following extraction, chromatographic techniques are essential for separating QDG from other co-extracted compounds, allowing for its precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the most prominent and widely used technique for the analysis of QDG. ashs.orgsrce.hr The method typically utilizes a reversed-phase column, most commonly a C18 column. researchgate.net

A variety of mobile phase compositions have been successfully employed. One robust procedure involves a gradient of methanol, 10% formic acid, and water at a flow rate of 1.2 ml/min. researchgate.net HPLC systems are frequently coupled with Diode Array Detection (DAD) or Ultraviolet (UV) detectors for quantification, often monitored at a wavelength around 362-365 nm. ashs.orgcambridge.org In many studies, QDG is identified and quantified alongside other major onion flavonols like quercetin-4'-glucoside. ashs.orgnih.gov For instance, in one analysis, QDG and quercetin-4'-glucoside together accounted for up to 93% of the total flavonol content in the onion varieties studied. ashs.org Preparative HPLC can also be used to isolate pure QDG from plant extracts when a commercial standard is not available. researchgate.netebi.ac.uk

The following table details various HPLC conditions reported for the analysis of this compound.

| Column | Mobile Phase | Detection | Analyte Source | Reference |

|---|---|---|---|---|

| C18 (200 x 5 mm) | Methanol/10% formic acid/water gradient | UV | Onion varieties | researchgate.net |

| Not specified | Not specified | DAD and Tandem MS | Human plasma and urine after onion ingestion | cambridge.orgnih.gov |

| Not specified | Not specified | DAD and ESI-MS-MS | Southern Italian red onions | nih.gov |

| Not specified | Not specified | UV (362 nm) | Five onion varieties | ashs.org |

Thin Layer Chromatography (TLC) offers a simpler, cost-effective alternative for the qualitative and semi-quantitative analysis of flavonols, including QDG. researchgate.netnih.gov A validated TLC method for analyzing onion and shallot extracts uses reversed-phase (RP-18) plates with a mobile phase consisting of tetrahydrofuran, water, and formic acid (40:60:6, v/v/v). srce.hrnih.gov This method allows for the separation and identification of QDG from quercetin and quercetin-4'-O-glucoside. nih.gov While HPLC is superior for precise quantification, TLC is a valuable tool for initial screening and can provide reliable qualitative information. nih.govresearchgate.net

Spectrometric Detection and Quantification

For unambiguous identification and sensitive quantification, chromatographic methods are coupled with spectrometric detectors.

UV-Vis Spectrophotometry: This technique can be used as a simple and cost-effective method for quantifying the total amount of quercetin and its conjugates in a sample, typically by measuring absorbance around 362 nm. ashs.org While it cannot distinguish between individual quercetin glycosides, its results have shown a high correlation with the total flavonol content determined by HPLC, making it suitable for rapid screening of large numbers of samples. ashs.org

Mass Spectrometry (MS): Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is the gold standard for the structural elucidation and sensitive detection of QDG. nih.gov Techniques like electrospray ionization (ESI) are commonly used. nih.govnih.gov In tandem mass spectrometry (MS/MS), the QDG molecule is fragmented, and the resulting pattern provides definitive structural information. nih.govresearchgate.net For example, the precursor ion [M+H]+ for QDG appears at an m/z of 627.155, and its fragmentation typically results in a major ion at m/z 303.05, corresponding to the quercetin aglycone after the loss of the two glucose units. nih.gov Ultra-high pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) provides even greater sensitivity and accuracy for profiling metabolites in complex biological samples like human plasma. ucdavis.edu

Diode Array Detection (DAD)

Diode Array Detection (DAD), also known as Photodiode Array (PDA) detection, is a powerful and commonly used technique for the analysis of flavonols like this compound. nih.gov It functions as a detector in HPLC systems, measuring the absorbance of the eluting compounds across a wide range of wavelengths simultaneously. researchgate.net This capability allows for the acquisition of the complete UV-Vis spectrum of an analyte as it passes through the detector.

In the analysis of quercetin and its glycosides, DAD is invaluable for both identification and quantification. nih.gov The characteristic UV spectrum of flavonols, typically showing two major absorption bands, helps in the preliminary identification of these compounds. mdpi.com For quercetin derivatives, these bands are generally observed in the ranges of 250-270 nm (Band II) and 350-380 nm (Band I). A study validating an HPLC-DAD method for quercetin quantification found that a detection wavelength of 368 nm provided higher chromatographic signal intensity and better peak resolution compared to 254 nm. nih.gov In a UHPLC-PDA method developed for analyzing flavonols in onions, chromatograms were recorded at 360 nm to separate and identify seven major compounds, including this compound. nih.gov

The coupling of HPLC with DAD allows for the determination of peak purity, ensuring that a chromatographic peak corresponds to a single compound and is not co-eluting with other substances that may have similar retention times. researchgate.net This on-line technique, often used in conjunction with mass spectrometry, has been successfully applied to determine the flavonol profile in red onions, identifying this compound as one of the most abundant components. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) and its tandem version (MS/MS) are indispensable tools for the definitive structural characterization and sensitive quantification of this compound. researchgate.net These techniques are typically coupled with a liquid chromatography system (LC-MS) to analyze complex mixtures. Electrospray Ionization (ESI) is a common ionization source used for analyzing flavonoid glycosides, often operated in negative ion mode to achieve high sensitivity and selectivity for these phenolic compounds. ucdavis.eduacs.org

In MS analysis, the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. For this compound, the deprotonated molecule [M-H]⁻ is observed. Tandem mass spectrometry (MS/MS) involves selecting this parent ion, subjecting it to fragmentation through collision-induced dissociation, and then analyzing the resulting fragment ions. This fragmentation pattern provides detailed structural information, such as the nature and position of the sugar moieties attached to the quercetin aglycone. csic.es

The MS/MS fragmentation of this compound typically involves the loss of the glucose units. The primary fragment ion corresponds to the quercetin aglycone, which appears at an m/z of 301. ucdavis.eduresearchgate.net The loss of a hexoside (glucose) moiety results in a characteristic neutral loss of 162 atomic mass units. The specific fragmentation pattern helps distinguish it from other quercetin glycosides. researchgate.net For instance, an ultrahigh-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF MS/MS) method was developed to profile quercetin metabolites, where fragmentation data was key to identifying the various conjugated forms. ucdavis.edu

Table 1: Representative MS/MS Fragmentation Data for Quercetin Glycosides

| Compound | Parent Ion [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Description of Fragmentation |

|---|---|---|---|

| This compound | 625 | 463 | Loss of a glucose unit [M-H-162]⁻ |

| This compound | 625 | 301 | Loss of two glucose units, yielding the quercetin aglycone [M-H-162-162]⁻. researchgate.net |

| Quercetin-3-O-glucoside | 463 | 301 | Loss of the glucose unit, yielding the quercetin aglycone. researchgate.net |

| Quercetin glucuronide | 477 | 301 | Loss of the glucuronide moiety, yielding the quercetin aglycone. ucdavis.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. tandfonline.com While HPLC-MS can suggest the identity of a compound, NMR provides definitive proof of its structure, including the precise location of glycosidic linkages and the stereochemistry of the molecule. researchgate.net

The process often involves isolating a pure sample of the compound, which is then dissolved in a deuterated solvent (e.g., deuterated methanol, CD₃OD) for analysis. tandfonline.com One-dimensional (1D) NMR techniques, such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. tandfonline.comresearchgate.net

For a complete structural assignment of this compound, two-dimensional (2D) NMR experiments are crucial. tandfonline.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the quercetin backbone and the individual glucose rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly vital for determining the glycosylation sites by observing correlations between the anomeric protons of the glucose units and the carbons of the quercetin aglycone. tandfonline.com

The structural confirmation of this compound isolated from natural sources, such as onions, has been achieved using a combination of UV, MS, and NMR spectral data. researchgate.net

Method Validation Parameters